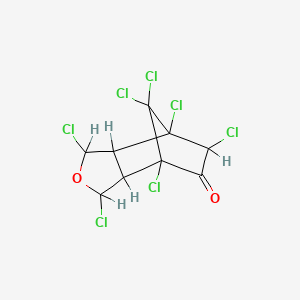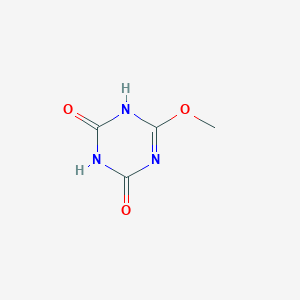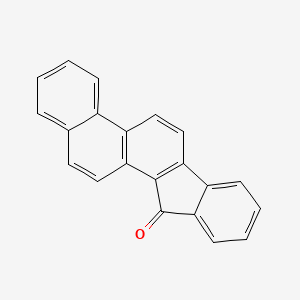
4-(Chloromethyl)-2-propan-2-yl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-propan-2-yl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a chloromethyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-propan-2-yl-1,3-dioxolane typically involves the chloromethylation of a dioxolane precursor. One common method is the reaction of 2-propan-2-yl-1,3-dioxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-2-propan-2-yl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media are employed.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether are utilized.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The primary product is the corresponding methyl derivative.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-propan-2-yl-1,3-dioxolane has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-propan-2-yl-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as a versatile building block .
Comparaison Avec Des Composés Similaires
4-(Bromomethyl)-2-propan-2-yl-1,3-dioxolane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-2-propan-2-yl-1,3-dioxolane: Contains a hydroxymethyl group, making it more reactive towards oxidation.
4-(Methoxymethyl)-2-propan-2-yl-1,3-dioxolane: Features a methoxymethyl group, which influences its solubility and reactivity.
Uniqueness: 4-(Chloromethyl)-2-propan-2-yl-1,3-dioxolane is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. Its chloromethyl group provides a balance between reactivity and stability, making it a valuable intermediate in various chemical processes .
Propriétés
Numéro CAS |
4362-43-0 |
|---|---|
Formule moléculaire |
C7H13ClO2 |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)7-9-4-6(3-8)10-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
JFYZJLWZZMJRLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1OCC(O1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)


![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)

![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)

![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)



![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)


